N-(Phenyl-furazan-3-yl)-D,L-alanine
Description
N-(Phenyl-furazan-3-yl)-D,L-alanine is a synthetic alanine derivative characterized by a phenyl-furazan moiety attached to the amino group of D,L-alanine. Furazan (1,2,5-oxadiazole) is a heterocyclic ring known for its stability and energetic properties, often utilized in pharmaceuticals and agrochemicals. The compound’s stereochemistry (D,L-alanine backbone) may influence its biological activity, solubility, and metabolic pathways, as seen in related molecules .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7(11(15)16)12-10-9(13-17-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,15,16) |
InChI Key |
NSRIICAKTTYVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=NON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Phenyl Substitution : Unlike N-(Phenyl-furazan-3-yl)-D,L-alanine, these agrochemicals feature 2,6-dimethylphenyl groups, which enhance lipophilicity and target binding in fungal membranes.
- Functional Groups : The furanylcarbonyl or methoxyacetyl groups in furalaxyl and metalaxyl contribute to their systemic activity, whereas the furazan ring in the target compound may confer oxidative stability or unique reactivity .
Pharmaceutical and Biomedical Analogs
N-(3-Indolylacetyl)-L-alanine
- Structure : Indole-3-acetyl group attached to L-alanine.
- Molecular Formula : C₁₃H₁₄N₂O₃; Molecular Weight : 246.26 g/mol .
- Role: Acts as a biomarker in non-small cell lung cancer (NSCLC). Low levels correlate with prolonged progression-free survival (PFS) in patients receiving PD-1 inhibitors and chemotherapy .
- Comparison : The indole group enhances interactions with biological targets (e.g., enzymes or receptors), while the phenyl-furazan in the target compound may prioritize stability over metabolic activity.
N-Acetyl-L-phenylalanine
- Structure : Acetylated phenylalanine.
- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .
- Role : Used in peptide synthesis and metabolic studies.
- Comparison : The acetyl group improves solubility and reduces enzymatic degradation, whereas the furazan ring in the target compound could introduce steric hindrance or redox activity .
Protective Group Analogs
L-Alanine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- Structure : Benzyloxycarbonyl (Cbz) protecting group on alanine.
- Role: Used in peptide synthesis to protect amino groups during solid-phase synthesis .
- Comparison : The Cbz group is cleaved under mild hydrogenation, whereas the phenyl-furazan moiety may require harsher conditions, impacting synthetic utility .
Research Findings and Functional Insights
Physicochemical Properties
- Solubility : N-Acetyl-L-phenylalanine exhibits higher aqueous solubility (due to polar acetyl group) compared to the hydrophobic phenyl-furazan derivative .
- Stability : Furazan rings are thermally stable but may undergo ring-opening under acidic or reductive conditions, unlike indole or acetyl-protected analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
